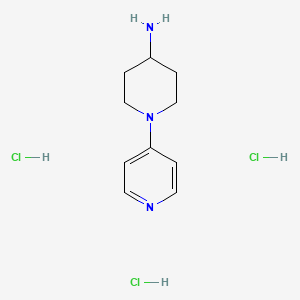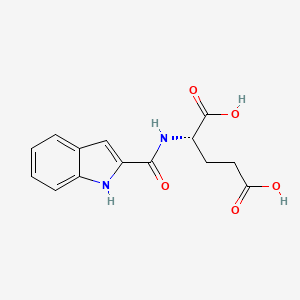
(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid is a chiral compound featuring an indole moiety, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-2-carboxylic acid and a suitable chiral amine.
Amidation Reaction: The indole-2-carboxylic acid is reacted with the chiral amine under appropriate conditions to form the amide bond.
Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis, followed by deprotection steps.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, catalytic processes, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: A precursor in the synthesis of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid.
Tryptophan: An amino acid with an indole ring, similar in structure.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an indole ring and a pentanedioic acid moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O5 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2S)-2-(1H-indole-2-carbonylamino)pentanedioic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(18)6-5-10(14(20)21)16-13(19)11-7-8-3-1-2-4-9(8)15-11/h1-4,7,10,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t10-/m0/s1 |
InChI Key |
VFUOQRAKWGXSSC-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


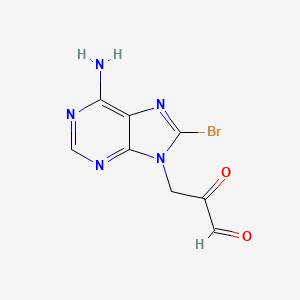
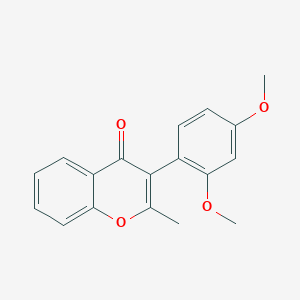

![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)
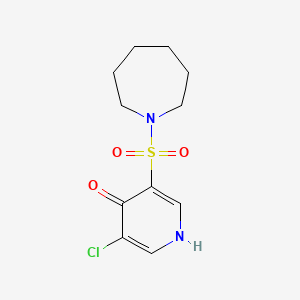
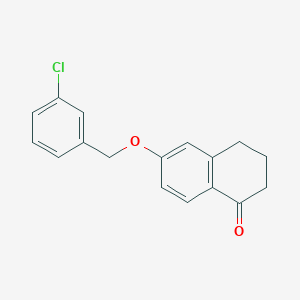
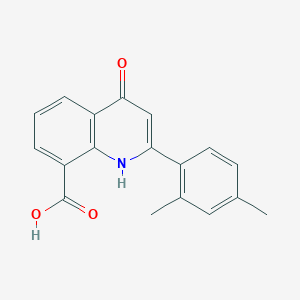
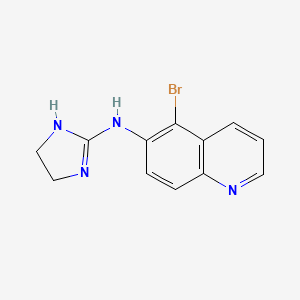

![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)
